Cas no 1592972-74-1 ({(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene)

1592972-74-1 structure
Productnaam:{(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene
{(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene Chemische en fysische eigenschappen
Naam en identificatie
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- 1592972-74-1
- EN300-1134166
- {[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene
- Benzene, [[2-chloro-1-(iodomethyl)-1-methylethoxy]methyl]-
- {(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene
-
- Inchi: 1S/C11H14ClIO/c1-11(8-12,9-13)14-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
- InChI-sleutel: FKZLQUQTHBFARD-UHFFFAOYSA-N
- LACHT: ICC(C)(CCl)OCC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 323.97779g/mol
- Monoisotopische massa: 323.97779g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 5
- Complexiteit: 159
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 9.2Ų
Experimentele eigenschappen
- Dichtheid: 1.557±0.06 g/cm3(Predicted)
- Kookpunt: 334.2±32.0 °C(Predicted)
{(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134166-1.0g |
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene |
1592972-74-1 | 1.0g |
$1229.0 | 2023-07-10 | ||
Enamine | EN300-1134166-0.1g |
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene |
1592972-74-1 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1134166-0.25g |
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene |
1592972-74-1 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1134166-0.05g |
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene |
1592972-74-1 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1134166-2.5g |
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene |
1592972-74-1 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1134166-5g |
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene |
1592972-74-1 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1134166-1g |
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene |
1592972-74-1 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1134166-10.0g |
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene |
1592972-74-1 | 10.0g |
$5283.0 | 2023-07-10 | ||
Enamine | EN300-1134166-0.5g |
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene |
1592972-74-1 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1134166-5.0g |
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene |
1592972-74-1 | 5.0g |
$3562.0 | 2023-07-10 |
{(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene Gerelateerde literatuur
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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